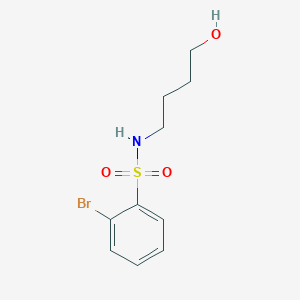
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a bromine atom, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by sulfonation and subsequent attachment of the hydroxybutyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxybutyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthetase, which is crucial for bacterial folate synthesis . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects. The hydroxybutyl group may also interact with other molecular pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Propiedades
Número CAS |
918638-52-5 |
|---|---|
Fórmula molecular |
C10H14BrNO3S |
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
2-bromo-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-9-5-1-2-6-10(9)16(14,15)12-7-3-4-8-13/h1-2,5-6,12-13H,3-4,7-8H2 |
Clave InChI |
JOAWBRYPKFZQBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)NCCCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


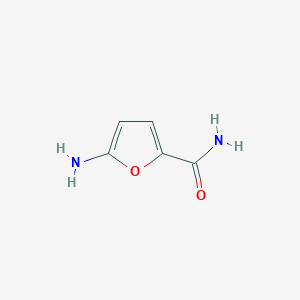
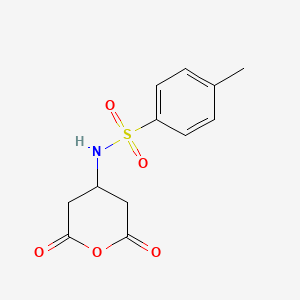
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
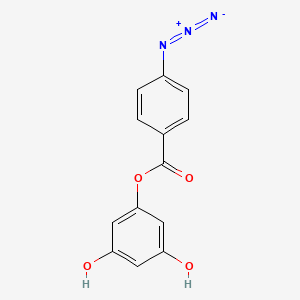
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
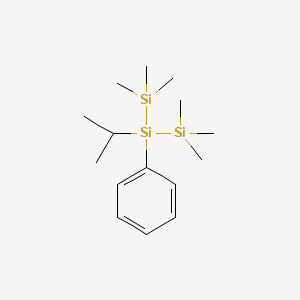
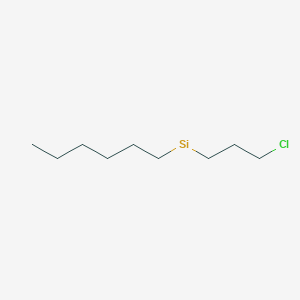
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)
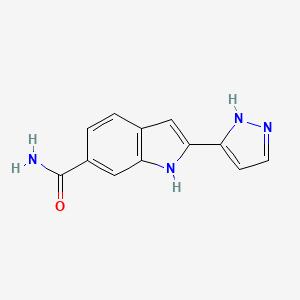

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)

